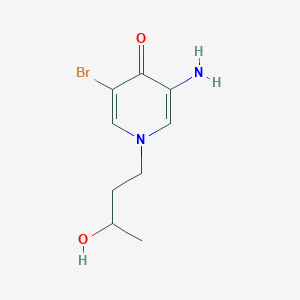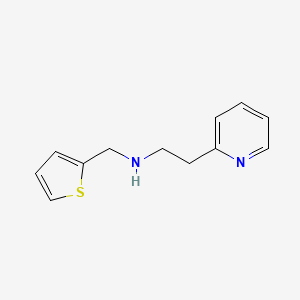
2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative. Benzofuran compounds are a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans . Another method involves the use of microwave-assisted synthesis (MWI) to obtain benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: A precursor for the synthesis of various benzofuran derivatives.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A compound with significant anticancer activity.
Indole derivatives: Compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other benzofuran derivatives and similar compounds.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-ethyl-5-propyl-1-benzofuran-3-one |
InChI |
InChI=1S/C13H16O2/c1-3-5-9-6-7-12-10(8-9)13(14)11(4-2)15-12/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
DDHJIFQTTWGMAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OC(C2=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13303872.png)

![3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B13303885.png)





![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)


